1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine
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Overview
Description
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core and a cyclopenta[d]pyrimidine moiety, linked through a piperazine ring. The presence of these fused ring systems imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the two moieties through a piperazine linker under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of specific catalysts (e.g., Cu(II) catalysts) have been employed to improve the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions: 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the piperazine and pyrazolo[3,4-d]pyrimidine moieties
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes like CDK2
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Cyclopenta[d]pyrimidine derivatives: Compounds with this moiety also display comparable chemical properties and reactivity
Uniqueness: 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its dual activity against cancer cell lines and specific enzyme inhibition makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H22N8S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-methyl-4-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H22N8S/c1-24-15-13(10-21-24)16(20-11-19-15)25-6-8-26(9-7-25)17-12-4-3-5-14(12)22-18(23-17)27-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
BEWFWKWBRIZLLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC5=C4CCC5)SC |
Origin of Product |
United States |
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